
Ciclopirox-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclopirox-d11 is a deuterium-labeled derivative of Ciclopirox, a synthetic antifungal agent. This compound is primarily used as an internal standard for the quantification of Ciclopirox in various analytical applications. Ciclopirox itself is known for its broad-spectrum antifungal, antibacterial, and anti-inflammatory properties, making it a valuable compound in both clinical and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ciclopirox-d11 typically involves the incorporation of deuterium into the Ciclopirox molecule. One common method is the reaction of β-D-glucuronic acid ester with Ciclopirox containing a deuterium isotope. This process is carried out using organic synthesis techniques under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced synthesis equipment to ensure the consistent incorporation of deuterium into the Ciclopirox molecule. The final product is then purified and characterized to confirm its isotopic labeling and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions
Ciclopirox-d11, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Ciclopirox can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Ciclopirox into different reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the Ciclopirox molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ciclopirox can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Aplicaciones Científicas De Investigación
Ciclopirox-d11 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify Ciclopirox.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Ciclopirox.
Medicine: Utilized in research on antifungal treatments and the development of new therapeutic agents.
Industry: Applied in the quality control and standardization of pharmaceutical products containing Ciclopirox .
Mecanismo De Acción
Ciclopirox-d11 exerts its effects through mechanisms similar to those of Ciclopirox. The primary mechanism involves the inhibition of iron-dependent enzymes by chelating trivalent metal cations. This inhibition disrupts essential enzymatic processes within fungal cells, leading to their death. Additionally, Ciclopirox exhibits antibacterial and anti-inflammatory properties by interfering with various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ciclopirox: The non-deuterated form of Ciclopirox-d11, widely used as an antifungal agent.
Ciclopirox Olamine: A salt form of Ciclopirox, commonly used in topical formulations for treating fungal infections.
Ketoconazole: Another antifungal agent with a different mechanism of action, often compared with Ciclopirox in clinical studies
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The incorporation of deuterium allows for precise quantification and tracking of Ciclopirox in various biological and chemical systems. This isotopic labeling also provides insights into the metabolic and pharmacokinetic properties of Ciclopirox, enhancing its utility in research and development .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
1-hydroxy-4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-2-one |
InChI |
InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D |
Clave InChI |
SCKYRAXSEDYPSA-WOHCQCBNSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O)C)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


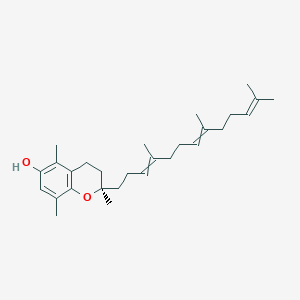
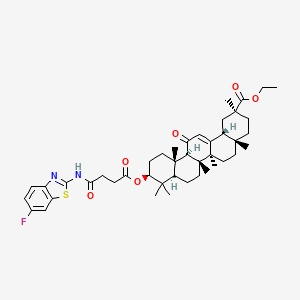
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
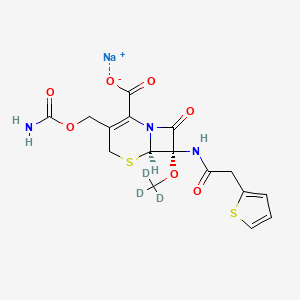
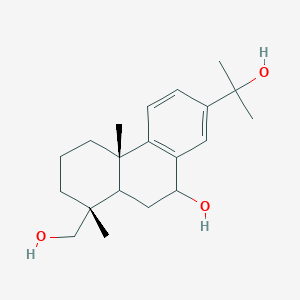
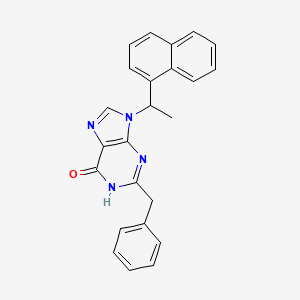


![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
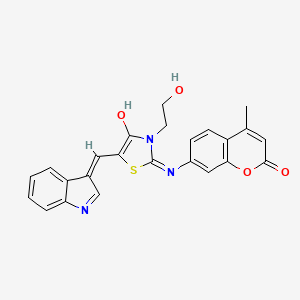
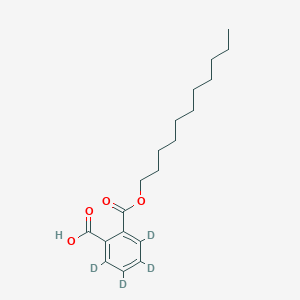
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
